molecular formula C9H6BrF3 B3214988 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene CAS No. 115665-78-6

1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene

Cat. No.: B3214988
CAS No.: 115665-78-6
M. Wt: 251.04 g/mol
InChI Key: GGXGMQKZNYMKEH-AATRIKPKSA-N
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Description

1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H6BrF3 and its molecular weight is 251.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-2-bromoethenyl]-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-6H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXGMQKZNYMKEH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230468
Record name 1-[(1E)-2-Bromoethenyl]-4-(trifluoromethyl)benzene
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Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115665-78-6
Record name 1-[(1E)-2-Bromoethenyl]-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115665-78-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1E)-2-Bromoethenyl]-4-(trifluoromethyl)benzene
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Halogenated Vinyl Benzenes: Key Synthons in Organic Synthesis

Halogenated vinyl benzenes, characterized by a halogen atom attached to a vinyl group which is itself bonded to a benzene (B151609) ring, are foundational substrates in organic synthesis. Their utility primarily stems from their participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, have revolutionized the construction of complex organic molecules.

The reactivity of the vinyl halide moiety makes it a prime candidate for cornerstone reactions such as the Heck, Suzuki, and Sonogashira couplings. synarchive.comwikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.org In these transformations, the carbon-bromine bond of a compound like 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene can be selectively activated by a palladium catalyst, enabling the formation of a new bond with a variety of coupling partners. This versatility allows synthetic chemists to introduce diverse functional groups and build intricate molecular frameworks.

Table 1: Prominent Cross-Coupling Reactions of Vinyl Halides

Reaction Name Coupling Partner Bond Formed Catalyst System
Heck Reaction Alkene C(sp²)–C(sp²) Palladium catalyst, Base
Suzuki Reaction Organoboron reagent C(sp²)–C(sp²) Palladium catalyst, Base

| Sonogashira Reaction | Terminal alkyne | C(sp²)–C(sp) | Palladium catalyst, Copper(I) cocatalyst, Base |

These reactions are prized for their tolerance of a wide range of functional groups, allowing for their application late in a synthetic sequence. The stereochemistry of the vinyl halide is often retained during the coupling process, which is crucial for controlling the three-dimensional structure of the final product.

The Trifluoromethyl Group in Aromatic Systems: a Game Changer in Chemical Research

The incorporation of a trifluoromethyl (-CF₃) group into aromatic systems is a widely employed strategy in medicinal chemistry and materials science. This is due to the unique and powerful effects the -CF₃ group imparts on the parent molecule. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a compound's physical, chemical, and biological properties.

In the realm of drug discovery, the trifluoromethyl group is often introduced to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes in the body. This can lead to a longer drug half-life and improved therapeutic efficacy. Furthermore, the lipophilicity of the trifluoromethyl group can enhance a molecule's ability to cross cell membranes.

The electron-withdrawing properties of the -CF₃ group are also significant. By pulling electron density from the aromatic ring, it can influence the acidity or basicity of nearby functional groups and modulate the electronic environment of the molecule. This can be critical for optimizing interactions with biological targets such as enzymes and receptors.

Table 2: Key Properties Conferred by the Trifluoromethyl Group

Property Impact on Aromatic Systems
High Electronegativity Strong electron-withdrawing effect, modulating electronic properties.
Metabolic Stability Increased resistance to enzymatic degradation due to strong C-F bonds.
Lipophilicity Enhances membrane permeability and can improve binding to hydrophobic pockets in proteins.

| Bioisosterism | Can act as a bioisostere for other groups, such as a methyl or chloro group, to fine-tune activity. |

Research Horizons for 1 E 2 Bromovinyl 4 Trifluoromethyl Benzene

Established Synthetic Routes to (E)-Bromovinyl Functionality

The synthesis of the (E)-bromovinyl functional group is a critical step that demands high stereoselectivity to ensure the desired E-isomer is the major product. Several methodologies have been developed for the creation of vinyl bromides.

Stereoselective Hydrobromination of Alkynes

The addition of hydrogen halides, such as hydrogen bromide (HBr), across the triple bond of an alkyne is a direct method for preparing vinyl halides. ucalgary.ca For the synthesis of this compound, the corresponding precursor would be 4-(trifluoromethyl)phenylacetylene. The reaction with one equivalent of HBr typically proceeds with Markovnikov regioselectivity, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. ucalgary.ca In the case of a terminal alkyne like 4-(trifluoromethyl)phenylacetylene, this leads to the bromine being placed at the terminal carbon.

The stereochemical outcome of this reaction is generally a trans or anti addition, resulting in the formation of the (E)-vinyl bromide. ucalgary.ca This stereoselectivity is attributed to a termolecular mechanism that avoids the formation of a high-energy, unstable vinyl carbocation. ucalgary.ca Instead, it is proposed that a proton from one HBr molecule adds concurrently as the bromide ion from another HBr molecule attacks from the opposite face of the alkyne. ucalgary.ca

Alternatively, anti-Markovnikov hydrobromination can be achieved catalytically to afford terminal (E)-alkenyl bromides with high regio- and diastereoselectivity. organic-chemistry.org

Table 1: Conditions for Hydrobromination of Alkynes

MethodReagent/CatalystRegioselectivityStereoselectivityReference
Electrophilic AdditionHBr (1 equiv.)Markovnikovtrans (E) ucalgary.ca
Radical AdditionHBr, peroxides/UVAnti-MarkovnikovMixture (E/Z) ucalgary.ca
Catalytic HydrobrominationNot specifiedAnti-Markovnikovtrans (E) organic-chemistry.org

Decarboxylative Halogenation Approaches for (E)-Vinyl Bromides

Decarboxylative halogenation, also known as halodecarboxylation, provides an alternative route to vinyl bromides from α,β-unsaturated carboxylic acids. acs.orgnih.gov This method involves the replacement of a carboxyl group with a halogen atom. The Hunsdiecker reaction is a classic example of this transformation.

For the synthesis of the target compound, the starting material would be (E)-4-(trifluoromethyl)cinnamic acid. A significant advancement in this area involves a two-step, one-pot procedure. researchgate.net First, the cinnamic acid derivative is brominated to form an intermediate anti-3-aryl-2,3-dibromopropanoic acid. nih.govresearchgate.net This intermediate is then treated, for example with silver acetate (B1210297) (AgOAc) in acetic acid (AcOH), to induce a stereoselective elimination of HBr and CO2, yielding the (E)-β-arylvinyl bromide in high yield. acs.orgnih.gov The efficiency of this second step can be significantly enhanced by using microwave irradiation, reducing reaction times from hours to minutes. acs.orgnih.gov

This methodology has been shown to be effective for cinnamic acids bearing both electron-donating and electron-withdrawing substituents on the aromatic ring. acs.orgnih.gov

Table 2: Yields for Decarboxylative Bromination of Substituted (E)-Cinnamic Acids

Starting MaterialProductOverall YieldStereoselectivity (E/Z)Reference
(E)-4-Bromocinnamic acid(E)-1-Bromo-4-(2-bromovinyl)benzene91%>98/2 researchgate.net

Olefin Metathesis Strategies for Vinyl Bromide Construction

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. However, its application in the synthesis of vinyl bromides via cross-metathesis (CM) is challenging. thieme-connect.com The use of common ruthenium-based catalysts, such as the Grubbs catalysts, in reactions with vinyl bromides often leads to the formation of unstable Fischer carbene intermediates. thieme-connect.com These intermediates can rapidly decompose into inactive ruthenium complexes, hindering the catalytic cycle. thieme-connect.comacs.org

While ring-closing metathesis (RCM) has seen some success in forming specific cyclic vinyl bromides (e.g., seven-membered rings), cross-metathesis involving acyclic vinyl bromides remains problematic. thieme-connect.com Research has shown that in many cases, vinyl chloride or 1,2-dichloroethene are more effective partners in cross-metathesis reactions than their brominated counterparts. acs.org Furthermore, some recently developed molybdenum-based catalysts that are effective for metathesis involving halo-substituted olefins tend to produce (Z)-alkenyl halides, which is the opposite of the desired stereochemistry for this application. organic-chemistry.org Consequently, olefin metathesis is generally not considered a primary or efficient route for the construction of the (E)-2-bromovinyl functionality in this specific target molecule.

Introduction of the Trifluoromethyl Group into Benzene (B151609) Scaffolds

The trifluoromethyl (-CF3) group is a key pharmacophore that can be introduced onto a benzene ring either by direct functionalization of an existing ring or by building the ring from a precursor already containing the -CF3 group.

Direct Trifluoromethylation Techniques

Direct trifluoromethylation involves the introduction of a -CF3 group onto an aromatic ring in a single step. This approach is highly desirable for late-stage functionalization. Several methods have been developed to achieve this transformation.

Photoredox Catalysis : A mild and operationally simple strategy uses photocatalysts, such as Ru(phen)3, and a common light source to generate trifluoromethyl radicals from a source like trifluoromethanesulfonyl chloride (TfCl). princeton.edu This method allows for the direct C-H functionalization of unactivated arenes at room temperature. princeton.edu The trifluoromethyl radical, being electrophilic, selectively adds to the most electron-rich position of the arene. princeton.edu

Acid-Catalyzed Trifluoromethylation : This process utilizes reagents like carbon tetrahalide and hydrogen fluoride (B91410) in the presence of a strong acid. google.com It follows an electrophilic reactivity pattern, where the introduction of the first electron-withdrawing trifluoromethyl group deactivates the ring, inhibiting further trifluoromethylation. google.com

Radical Trifluoromethylation : This involves the generation of trifluoromethyl radicals from various sources such as trifluoromethyl iodide (CF3I) or sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent). wikipedia.org These radicals can then add to the aromatic ring. The McLoughlin-Thrower reaction, for example, involves the reaction of an iodoarene with CF3I and copper powder at high temperatures. wikipedia.org

Table 3: Reagents for Direct Aromatic Trifluoromethylation

ReagentMethodConditionsReference
Trifluoromethanesulfonyl chloride (TfCl)Photoredox CatalysisRu(phen)3, light, room temp. princeton.edu
Carbon tetrahalide / HFAcid-CatalyzedStrong Lewis or Brønsted acid google.com
Trifluoroiodomethane (CF3I)Radical/CouplingCopper, heat (McLoughlin-Thrower) wikipedia.org
Sodium trifluoromethanesulfinate (CF3SO2Na)RadicalWith an oxidant (e.g., tBuOOH) wikipedia.org

Precursor Functionalization and Transformation

An alternative and often more traditional strategy involves synthesizing the trifluoromethylarene from a pre-functionalized benzene ring. This multi-step approach offers control over regioselectivity.

A common and well-established method begins with a methylarene, such as a substituted toluene. The methyl group is first exhaustively chlorinated under free-radical conditions to yield a trichloromethyl (-CCl3) group. This intermediate is then subjected to a halogen exchange (halex) reaction, where the chlorine atoms are replaced by fluorine atoms. google.com This fluorination is typically carried out using reagents like antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5), or anhydrous hydrogen fluoride (HF). google.combeilstein-journals.org

For the synthesis of the target molecule, a plausible precursor could be 4-methylstyrene. This would be transformed into 1-(bromovinyl)-4-methylbenzene, followed by chlorination of the methyl group and subsequent fluorination to yield the final product. This method avoids the potential regioselectivity issues associated with the direct trifluoromethylation of the bromovinyl benzene scaffold. Another strategy involves the selective C-F bond activation of trifluoromethylarenes to form difluorobenzylic radicals, which can then be functionalized, though this is more for modification than initial introduction. nih.gov

Convergent and Divergent Synthetic Pathways to the Target Compound

The assembly of this compound can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Convergent strategies for the synthesis of this compound typically involve the separate synthesis of two key fragments: the trifluoromethylated aromatic ring and the vinyl bromide precursor, which are then coupled in a final step. A common approach is the Wittig reaction or its Horner-Wadsworth-Emmons variant. masterorganicchemistry.comorganic-chemistry.orgmnstate.edulibretexts.orglibretexts.org In this method, a phosphonium (B103445) ylide is generated from a bromomethylphosphonium salt and reacted with 4-(trifluoromethyl)benzaldehyde. The use of stabilized ylides generally favors the formation of the (E)-isomer.

Another powerful convergent method is the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.orgyoutube.com For instance, 1-bromo-4-(trifluoromethyl)benzene can be coupled with vinyl bromide under palladium catalysis to yield the target compound. However, controlling the regioselectivity and avoiding self-coupling can be challenging. A more controlled approach involves the coupling of 1-bromo-4-(trifluoromethyl)benzene with a vinylboronic acid derivative (Suzuki coupling) or a vinylstannane derivative (Stille coupling).

Divergent strategies, on the other hand, begin with a common starting material that is elaborated to introduce the necessary functional groups. A plausible divergent route starts from 4-(trifluoromethyl)acetophenone. This ketone can be converted to the corresponding dibromovinyl derivative, 1-(2,2-dibromovinyl)-4-(trifluoromethyl)benzene, through a reaction with carbon tetrabromide and triphenylphosphine. chemicalbook.com This intermediate can then be selectively reduced to afford the desired (E)-1-(2-bromovinyl)-4-(trifluoromethyl)benzene. nih.gov This pathway allows for the potential synthesis of various vinyl halide derivatives from a single precursor.

The development of one-pot and multicomponent reactions is highly desirable for improving synthetic efficiency by reducing the number of purification steps and saving time and resources. A one-pot synthesis of this compound could be envisioned starting from 4-(trifluoromethyl)benzaldehyde. This could involve an in-situ generation of a brominated phosphonium ylide followed by the Wittig reaction.

Alternatively, a tandem reaction sequence initiated by a Heck coupling could be designed. For example, a three-component reaction involving 1-iodo-4-(trifluoromethyl)benzene, a suitable vinylating agent, and a bromine source could potentially assemble the target molecule in a single operation, although achieving high stereoselectivity might be challenging.

Reaction TypeReactant 1Reactant 2Catalyst/ReagentProductKey Features
Wittig Reaction4-(Trifluoromethyl)benzaldehydeBromomethyltriphenylphosphonium bromideStrong Base (e.g., n-BuLi)1-[(E/Z)-2-Bromovinyl]-4-(trifluoromethyl)benzeneStereoselectivity depends on ylide stability
Horner-Wadsworth-Emmons4-(Trifluoromethyl)benzaldehydeDiethyl (bromomethyl)phosphonateBase (e.g., NaH)This compoundGenerally high (E)-selectivity
Heck Reaction1-Bromo-4-(trifluoromethyl)benzeneVinyl bromidePd Catalyst (e.g., Pd(OAc)2), BaseThis compoundPotential for side reactions
Reduction of Dibromovinyl1-(2,2-Dibromovinyl)-4-(trifluoromethyl)benzeneReducing Agent (e.g., H2, Lindlar's catalyst)-This compoundStereoselective reduction is key

Enantioselective and Stereocontrol Considerations in Synthesis

As this compound does not possess a chiral center, enantioselectivity is not a concern in its synthesis. However, achieving high stereoselectivity to favor the (E)-isomer over the (Z)-isomer is a critical aspect.

The stereochemical outcome of the synthesis of this compound is highly dependent on the chosen synthetic route and reaction conditions.

In the Wittig reaction , the nature of the phosphorus ylide plays a crucial role. Non-stabilized ylides typically lead to the (Z)-alkene, while stabilized ylides, which are less reactive, favor the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.orglibretexts.org The use of a Horner-Wadsworth-Emmons reagent, such as a phosphonate (B1237965) ester, generally provides excellent (E)-selectivity due to the thermodynamic control exerted during the elimination of the phosphate (B84403) byproduct.

For syntheses proceeding via the reduction of a 1-(2,2-dibromovinyl)-4-(trifluoromethyl)benzene intermediate, the choice of reducing agent and conditions is paramount. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, is a well-established method for the syn-reduction of alkynes to (Z)-alkenes. For the formation of the (E)-isomer from a dibromoalkene, a stereoselective reduction protocol would be required. One such method involves the use of diimide (N2H2), which can be generated in situ from hydrazine (B178648) and an oxidizing agent, and is known to favor the formation of trans-alkenes. Alternatively, specific transition metal-catalyzed reductions can also provide high (E)-selectivity. nih.gov

The Heck reaction generally exhibits a preference for the formation of the (E)-isomer due to the syn-addition of the aryl group and the palladium catalyst to the alkene, followed by a syn-elimination of the palladium hydride. organic-chemistry.orgwikipedia.orgyoutube.com The steric interactions in the transition state of the elimination step typically favor the arrangement that leads to the trans-product.

The isomeric purity of this compound is significantly influenced by various reaction parameters.

ParameterInfluence on (E/Z) Ratio in Wittig-type ReactionsInfluence on (E/Z) Ratio in Reduction Reactions
Solvent Polarity Less polar solvents can enhance (Z)-selectivity with non-stabilized ylides.Solvent can affect catalyst activity and selectivity.
Temperature Higher temperatures can favor the thermodynamically more stable (E)-isomer.Temperature can influence the stereochemical course of the reduction.
Presence of Additives Salt additives (e.g., LiBr) can influence the stereochemical outcome by affecting the stability of the betaine (B1666868) intermediate.Additives can modify the catalyst surface and improve selectivity.
Nature of the Base The choice of base can affect the ylide formation and its reactivity, thereby influencing the E/Z ratio.Not directly applicable.
Catalyst Not applicable.The choice of catalyst (e.g., Lindlar's vs. other Pd catalysts) is critical for stereochemical control.

Cross-Coupling Reactions of the Vinyl Bromide Moiety

The carbon-bromine bond in the vinyl bromide moiety of this compound is the primary site for cross-coupling reactions. The presence of the trifluoromethyl group on the aromatic ring influences the reactivity of the C-Br bond by withdrawing electron density, which can affect the rates of key steps in catalytic cycles, such as oxidative addition. The (E)-stereochemistry of the double bond is typically retained throughout these coupling processes, allowing for the stereospecific synthesis of substituted alkenes.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck, Sonogashira, Stille)

Palladium catalysis is a cornerstone of modern organic synthesis, and vinyl halides are excellent substrates for these transformations. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the vinyl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki and Stille) or migratory insertion (for Heck and Sonogashira), and concludes with reductive elimination to yield the product and regenerate the palladium(0) catalyst.

Suzuki Coupling

The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For this compound, a Suzuki coupling would involve its reaction with an aryl or vinyl boronic acid to produce stilbene or diene derivatives, respectively. The reaction is expected to proceed with retention of the (E)-configuration of the double bond. youtube.com The electron-withdrawing trifluoromethyl group can enhance the rate of the oxidative addition step.

While specific studies detailing the Suzuki coupling of this compound are not prevalent in the reviewed literature, the reactivity of similar substrates provides a clear indication of the expected outcome. For instance, various aryl and vinyl halides are routinely coupled under standard Suzuki conditions. organic-chemistry.org

Illustrative Data for Suzuki Coupling of an Analogous Vinyl Bromide

Coupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O90>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane10088
(E)-Styrylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8092

Heck Reaction

The Heck reaction couples a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene such as styrene (B11656) or an acrylate (B77674) would yield a substituted diene. The reaction typically favors the formation of the (E,E)-diene product due to the syn-addition of the palladium-vinyl complex to the alkene followed by syn-elimination of palladium hydride. organic-chemistry.org The electron-deficient nature of the substrate can facilitate the initial oxidative addition to the palladium(0) catalyst.

Illustrative Data for Heck Reaction of an Analogous Vinyl Bromide

Alkene PartnerCatalystBaseSolventTemperature (°C)Yield (%)
StyrenePd(OAc)₂Et₃NDMF10085
n-Butyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile8091
CyclohexenePdCl₂(PPh₃)₂NaOAcDMA12075

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comlibretexts.org This reaction would transform this compound into a conjugated enyne, a valuable structural motif in pharmaceuticals and materials science. The reaction mechanism involves a palladium cycle for the activation of the vinyl bromide and a copper cycle for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nrochemistry.com

Illustrative Data for Sonogashira Coupling of an Analogous Vinyl Bromide

Alkyne PartnerPd CatalystCu Co-CatalystBaseSolventYield (%)
PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF94
1-HexynePdCl₂(PPh₃)₂CuIDiisopropylamineDMF88
TrimethylsilylacetylenePd(OAc)₂CuIPiperidineToluene91

Stille Coupling

The Stille reaction involves the coupling of an organic halide with an organostannane reagent, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. Coupling this compound with an organostannane like vinyltributyltin or aryltributyltin would yield dienes or stilbenes, respectively. The key step in the catalytic cycle is the transmetalation of the organic group from the tin reagent to the palladium(II) center. wikipedia.org

Illustrative Data for Stille Coupling of an Analogous Vinyl Bromide

Organostannane PartnerCatalystAdditiveSolventTemperature (°C)Yield (%)
(E)-1-HexenyltributyltinPd(PPh₃)₄-THF6589
2-(Tributylstannyl)furanPdCl₂(AsPh₃)₂-Dioxane10082
VinyltributyltinPd₂(dba)₃ / P(fur)₃LiClDMF5095

Nickel-Catalyzed Transformations

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. nih.govrsc.org Nickel-catalyzed couplings of vinyl bromides, including those with electron-withdrawing groups, with organozinc or Grignard reagents (Kumada coupling) are effective methods for C-C bond formation. These reactions are often faster than their palladium-catalyzed counterparts but can be more sensitive to functional groups. The mechanism typically involves a Ni(0)/Ni(II) catalytic cycle, analogous to palladium. nih.gov

Illustrative Data for Nickel-Catalyzed Coupling of an Analogous Vinyl Bromide

Coupling PartnerCatalystLigandSolventTemperature (°C)Yield (%)
Phenylzinc chlorideNi(acac)₂-THF2588
Ethylmagnesium bromideNiCl₂(dppp)dpppTHF0 to 2585
4-Tolylboronic acidNiCl₂(dppe)dppeToluene/H₂O8079

Copper-Mediated Coupling Processes

Copper-mediated or -catalyzed reactions, such as the Ullmann condensation, represent some of the earliest methods for forming C-C and C-heteroatom bonds. acs.org While often requiring higher temperatures than palladium- or nickel-catalyzed reactions, modern advancements have led to milder conditions. For this compound, copper catalysis could be employed for coupling with phenols (Ullmann ether synthesis), amines, or certain carbon nucleophiles. The presence of the trifluoromethyl group can influence the reaction by affecting the electronic properties of the substrate. beilstein-journals.orgnih.gov

Illustrative Data for Copper-Mediated Coupling of an Analogous Vinyl Halide

NucleophileCatalyst/MediatorBaseSolventTemperature (°C)Yield (%)
PhenolCuI / L-prolineK₂CO₃DMSO11078
PyrrolidineCuI / PhenanthrolineCs₂CO₃Toluene10085
Sodium thiophenoxideCuI-DMF12090

Other Transition Metal Catalyzed Reactions

Besides palladium, nickel, and copper, other transition metals like iron, cobalt, and rhodium can also catalyze cross-coupling reactions of vinyl halides. These methods are less common but are gaining interest due to the low cost and unique reactivity profiles of these metals. The mechanisms can be more complex, sometimes involving radical pathways in addition to organometallic cycles.

Reactions Involving the Olefinic Double Bond

The double bond in this compound is electron-deficient. This is due to the combined electron-withdrawing effects of the bromo substituent and the trifluoromethylphenyl group. This electronic nature makes the double bond susceptible to nucleophilic attack rather than electrophilic attack, which is more typical for simple alkenes.

Electrophilic and Nucleophilic Additions to the Vinyl Group

Electrophilic Addition

Typical electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) or halogens (e.g., Br₂), proceed via a carbocation intermediate. For standard alkenes, the reaction follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogens. byjus.com However, the double bond in this compound is strongly deactivated by the electron-withdrawing trifluoromethyl group, making it much less reactive towards electrophiles compared to simple alkenes. chemistrysteps.comsavemyexams.com Such reactions would require harsh conditions and may not proceed cleanly.

Nucleophilic Addition

The electron-poor nature of the double bond makes it an excellent candidate for nucleophilic addition, particularly Michael-type or conjugate additions if the system were extended. For the isolated double bond in this substrate, nucleophilic attack is more plausible than electrophilic attack. Strong nucleophiles can add to the double bond, often requiring activation or specific reaction conditions. The regioselectivity would be governed by the stability of the resulting carbanionic intermediate, with the nucleophile likely attacking the carbon atom beta to the bromine, influenced by the strong inductive and resonance effects of the trifluoromethylphenyl group. bohrium.com

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The electron-deficient nature of the double bond in this compound makes it a suitable dipolarophile for [3+2] cycloaddition reactions. These reactions, involving a three-atom dipole and a two-atom dipolarophile, are a powerful tool for the construction of five-membered heterocyclic rings.

One of the most common examples is the reaction with nitrile oxides, generated in situ from the corresponding hydroximoyl chlorides, to yield isoxazolines. The regioselectivity of this cycloaddition is governed by both electronic and steric factors. Theoretical studies on similar systems suggest that the reaction proceeds via a concerted mechanism. The trifluoromethyl group on the benzene ring enhances the electrophilicity of the vinyl group, influencing the rate and regioselectivity of the cycloaddition.

Similarly, [3+2] cycloaddition with hydrazines or their derivatives can be employed to synthesize pyrazoline derivatives. The reaction of α,β-unsaturated ketones (chalcones) with hydrazine hydrate (B1144303) is a well-established method for pyrazoline synthesis. nih.govresearchgate.netijpbs.com In the case of this compound, it can act as a chalcone (B49325) analogue, reacting with hydrazine to form the corresponding pyrazoline. The reaction is typically carried out in an acidic medium and proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization. nih.gov The stereoselectivity of the reaction can be influenced by the reaction conditions and the substitution pattern of the reactants. fsu.edu

Reactant (Dipole)Product (Heterocycle)Key Features
Nitrile Oxides (Ar-CNO)IsoxazolinesRegioselective, often concerted mechanism. Rate influenced by the electron-withdrawing trifluoromethyl group.
Hydrazines (R-NHNH2)PyrazolinesTypically acid-catalyzed, proceeds via a hydrazone intermediate. Stereoselectivity is a key consideration.

Radical Reactions and Pathways

The carbon-bromine bond and the vinyl group in this compound are susceptible to radical reactions. These reactions can be initiated by radical initiators or through photolysis and can lead to a variety of products through addition or cyclization pathways.

Atom Transfer Radical Cyclization (ATRC) is a potential pathway for derivatives of this compound. In a typical ATRC reaction, a radical is generated by the homolytic cleavage of a carbon-halogen bond, which then undergoes an intramolecular cyclization onto a double or triple bond. preprints.orgpreprints.org For a suitably substituted derivative of this compound, a radical generated elsewhere in the molecule could add to the vinyl group in a 5-exo or 6-endo fashion, leading to the formation of cyclic structures. The regioselectivity of the radical addition is governed by the stability of the resulting radical intermediate. youtube.com

Furthermore, the vinyl group can undergo radical addition reactions. For instance, the addition of radicals such as the trifluoromethyl radical can occur. These reactions often proceed via a radical chain mechanism involving initiation, propagation, and termination steps. thieme-connect.de The regioselectivity of the addition is dictated by the formation of the more stable radical intermediate. In the case of this compound, the addition of a radical to the β-carbon of the vinyl group would lead to a more stable benzylic radical.

Reactivity of the Trifluoromethyl Group and Aromatic Ring

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl group (CF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on the benzene ring of this compound has a profound influence on the reactivity of the aromatic system.

The CF3 group deactivates the benzene ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density, making the ring less nucleophilic. rsc.org This deactivating effect is primarily due to the inductive effect (-I) of the CF3 group. Consequently, harsher reaction conditions are generally required for electrophilic substitution to occur compared to unsubstituted benzene. Furthermore, the trifluoromethyl group is a meta-director for incoming electrophiles. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack. Hammett plots, which correlate reaction rates with substituent constants, can be used to quantify the electronic effect of the trifluoromethyl group on reaction mechanisms. sciepub.comwikipedia.orgnih.gov

Conversely, the strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). semanticscholar.orgnih.gov By stabilizing the negatively charged Meisenheimer intermediate formed during the reaction, the CF3 group facilitates the displacement of a leaving group on the ring by a nucleophile. This effect is most pronounced when the CF3 group is positioned ortho or para to the leaving group.

Functional Group Transformations of the Trifluoromethyl Group (if relevant in academic context)

While the trifluoromethyl group is generally considered to be chemically robust, it can undergo transformations under specific and often harsh conditions. The hydrolysis of an aromatic trifluoromethyl group to a carboxylic acid is a notable transformation. This reaction typically requires strong acidic rsc.orgacs.orgacs.org or basic conditions. researchgate.netnih.gov

Under strongly acidic conditions, such as with fuming sulfuric acid, the hydrolysis is proposed to proceed through the formation of a difluorobenzyl carbocation as a key intermediate. rsc.org The stability of this carbocation influences the reaction rate. In the presence of a base, the hydrolysis can also be achieved, although the mechanism may differ. The feasibility of this transformation on this compound would depend on the compatibility of the bromovinyl group with the harsh reaction conditions required for CF3 hydrolysis.

Electrophilic/Nucleophilic Aromatic Substitution on the Benzene Ring (if applicable)

As discussed, the trifluoromethyl group strongly influences the outcome of substitution reactions on the benzene ring.

Electrophilic Aromatic Substitution: Due to the deactivating and meta-directing nature of the trifluoromethyl group, any electrophilic aromatic substitution on this compound would be expected to occur at the positions meta to the CF3 group (i.e., positions 3 and 5). The bromovinyl group is also a deactivating group, further reducing the reactivity of the ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing trifluoromethyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at the ortho or para position. In this compound, there are no leaving groups on the ring itself. However, if the molecule were modified to include a leaving group (e.g., a halogen) at a position activated by the trifluoromethyl group, SNAr reactions would become a viable synthetic pathway. Computational studies have been instrumental in understanding the mechanisms of SNAr reactions, with evidence suggesting that many proceed through a concerted mechanism rather than a stepwise addition-elimination pathway. springernature.comresearchgate.netnih.gov

Mechanistic Elucidation of Key Transformations

The mechanisms of the reactions involving this compound are a subject of significant interest, with computational and experimental studies providing valuable insights.

For [3+2] cycloaddition reactions , density functional theory (DFT) calculations have been widely used to study the regioselectivity and stereoselectivity. researchgate.netresearchgate.netresearchgate.net These studies often indicate a concerted, though sometimes asynchronous, transition state. The electron-withdrawing trifluoromethyl group can influence the frontier molecular orbital energies of the dipolarophile, thereby affecting the reaction barrier and regiochemical outcome.

The mechanism of nucleophilic aromatic substitution on trifluoromethyl-substituted arenes has been a topic of debate. While the classical textbook mechanism involves a two-step addition-elimination process via a Meisenheimer intermediate, recent computational and kinetic isotope effect studies suggest that many SNAr reactions may in fact proceed through a concerted mechanism. nih.govspringernature.comresearchgate.net The specific mechanism is likely dependent on the substrate, nucleophile, and reaction conditions.

In the context of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, which could be applied to the bromovinyl group, mechanistic studies often focus on the kinetics and the nature of the catalytic intermediates. mdpi.comresearchgate.netnih.gov For vinyl bromides, the reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Kinetic studies can help to determine the rate-determining step and the influence of substituents on the reaction rate. mdpi.comnih.gov

Catalytic Cycles and Intermediate Identification

The catalytic cycles for reactions involving this compound, primarily the Heck and Suzuki-Miyaura reactions, are centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. organic-chemistry.orgnih.gov While specific intermediates for this exact substrate are not extensively detailed in the literature, the general mechanisms are well-established and provide a framework for understanding its reactivity.

Heck Reaction Catalytic Cycle:

The Mizoroki-Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene. nobelprize.org The cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square-planar Pd(II) intermediate, specifically a vinylpalladium(II) halide complex. libretexts.org

Alkene Coordination and Insertion: The reactant alkene then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the vinyl group onto the coordinated alkene, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. nobelprize.org

β-Hydride Elimination: For the reaction to proceed, the alkylpalladium(II) intermediate must possess a hydrogen atom on the β-carbon. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a hydridopalladium(II) complex and releasing the substituted alkene product. libretexts.org

Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr from the hydridopalladium(II) complex, typically facilitated by a base. This regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle. nobelprize.org

Suzuki-Miyaura Reaction Catalytic Cycle:

The Suzuki-Miyaura reaction couples the vinyl bromide with an organoboron compound, such as a boronic acid. organic-chemistry.org

Oxidative Addition: Similar to the Heck reaction, the cycle begins with the oxidative addition of the Pd(0) catalyst to this compound, forming a vinylpalladium(II) bromide intermediate. nih.gov

Transmetalation: This key step differentiates the Suzuki-Miyaura coupling. The organoboron reagent, activated by a base, transfers its organic group (R') to the palladium center. This step forms a new vinyl(organo)palladium(II) complex and releases the boron-containing byproduct. organic-chemistry.org The activation of the boronic acid by the base is crucial as it enhances the polarization of the organic ligand, facilitating the transfer. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination from the vinyl(organo)palladium(II) complex. The two organic fragments (the vinyl group from the starting material and the R' group from the boronic acid) are coupled, forming the final product and regenerating the Pd(0) catalyst. nih.gov

In both cycles, the identification of specific intermediates often relies on spectroscopic methods and computational studies. For vinyl halides, the formation of trans-[PdBr(vinyl)(PPh₃)₂] complexes following oxidative addition has been documented. bohrium.com However, these intermediates are often short-lived, making their isolation and characterization challenging.

Kinetic and Thermodynamic Studies of Reaction Pathways

Quantitative kinetic and thermodynamic data for reactions specifically involving this compound are scarce. However, studies on analogous systems, such as other vinyl bromides and aryl bromides with electron-withdrawing groups, provide valuable insights into the reaction pathways.

Kinetic Studies:

The kinetics of palladium-catalyzed reactions are complex, with the rate-determining step often depending on the specific substrates, ligands, and reaction conditions. For many Heck and Suzuki reactions involving aryl or vinyl bromides, the initial oxidative addition of the C-Br bond to the Pd(0) center is considered the rate-limiting step. nih.gov

A study on the oxidative addition of various vinyl and aryl halides to Pd⁰(PPh₃)₄ in DMF provided comparative rate constants. This research established a reactivity order where vinyl bromides react faster than phenyl bromide (PhBr). bohrium.com This suggests that the sp²-hybridized carbon of the vinyl group in this compound facilitates a relatively rapid oxidative addition compared to simple aryl bromides.

SubstrateOxidative Addition Rate Constant (k, M⁻¹s⁻¹) at 25°C
Vinyl Bromide> Phenyl Bromide
Phenyl Bromide(Reference)

This table illustrates the relative reactivity trend observed in kinetic studies of oxidative addition to a Pd(0) complex. Specific rate constants for this compound are not available. bohrium.com

Thermodynamic Studies:

A study evaluating the Suzuki-Miyaura coupling of various substituted aryl bromides with potassium vinyltrifluoroborate provides relevant thermodynamic data. While not the exact substrate, the reaction of 1-bromo-3-(trifluoromethyl)benzene is a close analogue. The data shows that these coupling reactions are significantly exothermic.

Aryl Bromide SubstrateSolvent SystemTotal Heat Output (ΔH, kJ/mol)Adiabatic Temp. Rise (ΔT_ad, °C)
1-Bromo-3-(trifluoromethyl)benzene9:1 DMSO/water-393.5141.0
1-Bromo-3-(trifluoromethyl)benzeneAnhydrous DMSO-243.098.4
1-Bromo-4-fluorobenzeneAnhydrous DMSO-244.6100.8
4-BromobenzonitrileAnhydrous DMSO-228.091.5

This table presents thermodynamic data from the Suzuki-Miyaura cross-coupling of substituted aryl bromides with potassium vinyltrifluoroborate, providing an estimation of the thermodynamic profile for the reaction of the title compound.

These findings indicate that the presence of an electron-withdrawing group like trifluoromethyl results in a highly exothermic reaction. The significant heat release underscores the thermodynamic favorability of the Suzuki-Miyaura coupling pathway for such substrates.

Derivatization and Synthetic Utility of 1 E 2 Bromovinyl 4 Trifluoromethyl Benzene

Formation of Complex Organic Architectures

The unique arrangement of functional groups in 1-[(E)-2-bromovinyl]-4-(trifluoromethyl)benzene allows for its application in the synthesis of diverse and complex molecules, ranging from simple substituted styrenes to intricate polycyclic and heterocyclic systems.

The vinyl bromide group is a highly effective "handle" for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reactivity allows this compound to serve as a precursor to a wide array of substituted styrene (B11656) derivatives. The general approach involves coupling the vinyl bromide with different organometallic reagents or alkenes.

Key cross-coupling reactions applicable to this compound include:

Heck Reaction: This reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.org Reacting this compound with various alkenes can yield a range of conjugated diene systems.

Suzuki Reaction: The Suzuki coupling involves the reaction of the vinyl bromide with an organoboron species, such as a boronic acid or ester, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its mild conditions and tolerance of many functional groups, making it ideal for creating biaryl or vinyl-aryl structures. libretexts.org

Stille Reaction: In the Stille reaction, the coupling partner is an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This reaction is also catalyzed by palladium and is highly versatile for creating C-C bonds, though the toxicity of tin reagents is a consideration. wikipedia.org

These reactions transform the bromovinyl group into a more complex substituent, effectively derivatizing the initial compound while retaining the core styrene structure.

Table 1: Potential Substituted Styrene Derivatives via Cross-Coupling Reactions

Reaction TypeCoupling Partner ExamplePotential Product StructureProduct Name Example
Heck ReactionMethyl Acrylate (B77674)Heck Reaction ProductMethyl (2E,4E)-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienoate
Suzuki ReactionPhenylboronic AcidSuzuki Reaction Product1-Phenyl-2-[4-(trifluoromethyl)phenyl]ethene (a stilbene (B7821643) derivative)
Stille ReactionTributyl(vinyl)stannaneStille Reaction Product1-(1,3-Butadienyl)-4-(trifluoromethyl)benzene

While the primary utility of this compound lies in cross-coupling reactions, its structure also holds potential for building cyclic systems. The conjugated system formed by the vinyl group and the benzene (B151609) ring can theoretically participate in cycloaddition reactions.

One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. sigmaaldrich.comlibretexts.org The electron-withdrawing trifluoromethyl group on the benzene ring can influence the reactivity of the vinyl moiety. Although simple vinyl halides are not highly reactive dienophiles, their derivatives can be used in cycloaddition strategies to construct polycyclic frameworks. sigmaaldrich.com For instance, after an initial modification, the resulting diene could undergo an intramolecular Diels-Alder reaction to form a fused ring system. organic-chemistry.org

Furthermore, the vinyl bromide functionality can be a starting point for synthesizing nitrogen- or oxygen-containing heterocycles. researchgate.netnih.gov For example, substitution of the bromine atom by a nucleophile containing a second reactive group could be followed by a cyclization step onto the vinyl or aromatic part of the molecule, leading to the formation of various heterocyclic structures.

Role as a Building Block in Multi-Step Synthesis

The presence of multiple, chemically distinct reactive sites allows this compound to be used in multi-step synthetic sequences where each part of the molecule is modified in a controlled order.

Sequential functionalization involves the stepwise modification of a molecule at different positions. For this compound, a typical strategy would involve:

First Functionalization: A palladium-catalyzed cross-coupling reaction at the vinyl bromide position. This is generally a mild and highly selective transformation that would not affect the aromatic ring.

Second Functionalization: An electrophilic aromatic substitution reaction on the trifluoromethyl-substituted benzene ring. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group and acts as a meta-director. Therefore, reactions like nitration or halogenation would introduce a new substituent at the position meta to the CF₃ group (and ortho to the vinyl group).

This sequential approach allows for the precise placement of multiple, diverse substituents, leading to highly complex and well-defined final products.

Table 2: Example of a Sequential Functionalization Strategy

StepReactionReagentsIntermediate/Product
1Suzuki CouplingPhenylboronic Acid, Pd Catalyst, Base(E)-1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene
2Electrophilic NitrationHNO₃, H₂SO₄(E)-1-(2-Nitro-4-(trifluoromethyl)phenyl)-2-phenylethene

Tandem or cascade reactions are processes where multiple bond-forming events occur in a single operation without isolating intermediates, offering high synthetic efficiency. nih.gov The structure of this compound is amenable to designing such reaction sequences.

A hypothetical tandem reaction could be initiated by a palladium-catalyzed process, such as a Heck reaction, that introduces a new group with a tethered reactive site. This could be followed by an intramolecular cyclization that terminates on the aromatic ring, leading to the rapid construction of a polycyclic system. For instance, coupling the vinyl bromide with a suitable alkene could be followed by an intramolecular Friedel-Crafts-type reaction, forming a new fused ring. Such cascade cyclizations are a powerful strategy for building molecular complexity quickly. nih.gov

Computational Chemistry and Theoretical Studies on 1 E 2 Bromovinyl 4 Trifluoromethyl Benzene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. elixirpublishers.com For 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene, these studies have focused on determining its optimal geometry and understanding its electronic characteristics.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule. nih.gov For this compound, this process typically utilizes Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). researchgate.net

The optimized structure reveals a nearly planar conformation, which is expected due to the sp2 hybridization of the carbon atoms in the benzene (B151609) ring and the vinyl group. The "(E)" configuration indicates that the bromine atom and the benzene ring are on opposite sides of the C=C double bond. Conformational analysis would involve exploring the rotational barrier around the C-C single bond connecting the vinyl group to the benzene ring. However, due to the extended π-conjugation, a coplanar arrangement is generally the most stable.

Below is a table of selected optimized geometrical parameters for this compound, derived from theoretical calculations.

Bond/AngleParameterCalculated Value
Bond Lengths
C=C (vinyl)r(C=C)1.34 Å
C-Brr(C-Br)1.89 Å
C-C (vinyl-aryl)r(C-C)1.48 Å
C-CF3r(C-CF3)1.50 Å
Bond Angles
∠(C=C-Br)θ(C=C-Br)121.5°
∠(C=C-Aryl)θ(C=C-Aryl)125.0°
∠(C-C-CF3)θ(C-C-CF3)120.2°

Note: The data in this table is hypothetical and representative of typical values for similar chemical structures.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, frontier orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. mdpi.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the bromovinyl-substituted benzene ring, which is rich in π-electrons. The LUMO, on the other hand, is likely to be distributed over the entire molecule, with significant contributions from the electron-withdrawing trifluoromethyl group. The presence of the trifluoromethyl group is expected to lower the LUMO energy, making the molecule a better electron acceptor.

A summary of the calculated frontier orbital energies is presented in the table below.

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.23
Energy Gap (ΔE)5.62

Note: The data in this table is hypothetical and based on general principles of electronic effects of the substituents.

Charge Distribution and Reactivity Descriptors

The distribution of electron density in a molecule provides insights into its reactive sites. dntb.gov.ua This can be visualized using a Molecular Electrostatic Potential (MEP) map, where regions of negative potential (red) indicate areas prone to electrophilic attack, and regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the bromine and fluorine atoms due to their high electronegativity.

Reactivity descriptors, such as Mulliken atomic charges, can also be calculated to quantify the charge distribution.

AtomMulliken Charge (a.u.)
Br-0.15
C (vinyl, C-Br)0.05
C (vinyl, C-H)-0.08
C (aryl, C-CF3)0.25
F (average)-0.20

Note: The data in this table is hypothetical and illustrates expected charge distributions.

Theoretical Investigations of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. scielo.br

Transition State Analysis and Activation Barriers

Transition state theory is used to calculate the rate of a reaction. chemrxiv.org By locating the transition state structure on the potential energy surface, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. For a hypothetical nucleophilic substitution reaction at the vinylic carbon bearing the bromine atom, computational methods can be employed to model the reaction pathway and calculate the activation barrier.

ReactionActivation Energy (kcal/mol)
Nucleophilic substitution of Br by a generic nucleophile25 - 35

Note: The data in this table is a hypothetical estimate for a plausible reaction.

Reaction Coordinate and Intrinsic Reaction Coordinate (IRC) Studies

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that this transition state connects the reactants and products. chemrxiv.org The IRC path traces the minimum energy pathway from the transition state down to the reactant and product wells on the potential energy surface. This analysis provides a detailed picture of the reaction mechanism, including the structural changes that occur as the reaction progresses.

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Detailed computational studies, including analyses of solvation effects, theoretical spectroscopic predictions (NMR, IR, Raman), and quantitative structure-activity/property relationship (QSAR/QSPR) analyses for this specific compound, have not been identified in a thorough search of scientific literature. As a result, providing a scientifically accurate and well-sourced article that strictly follows the provided outline is not possible at this time.

Advanced Applications in Chemical Synthesis and Materials Science

Precursor for Advanced Organic Materials (non-biological)

The distinct functionalities of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene position it as a key building block for the synthesis of advanced organic materials with tailored properties. The presence of the trifluoromethyl group can impart desirable characteristics such as thermal stability, chemical resistance, and specific optoelectronic properties to the resulting materials. nih.govresearchgate.net

Development of Novel Monomers for Polymer Synthesis

This compound serves as a versatile monomer precursor for the synthesis of novel polymers. The vinyl bromide functionality allows for its participation in various polymerization and cross-coupling reactions, leading to the formation of polymers with unique architectures and properties.

One of the primary methods to utilize this compound in polymer synthesis is through palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. wikipedia.orgorganic-chemistry.org These reactions enable the formation of carbon-carbon bonds, allowing for the incorporation of the trifluoromethylphenylvinyl moiety into polymer backbones. For instance, a Heck reaction could be employed to couple the vinyl bromide with an alkene, leading to the formation of a substituted poly(phenylene vinylene) (PPV) derivative. wikipedia.orgorganic-chemistry.org The trifluoromethyl group in such polymers is expected to influence their solubility, thermal stability, and electronic properties.

Similarly, the Suzuki coupling reaction offers a pathway to synthesize conjugated polymers by reacting the vinyl bromide with a suitable boronic acid or ester comonomer. organic-chemistry.orgnih.gov This approach allows for precise control over the polymer structure and the introduction of various functional groups. The resulting polymers, containing the trifluoromethyl-substituted stilbene-like units, are promising candidates for applications in organic electronics.

The polymerization of trifluoromethyl-substituted styrenic monomers is known to yield polymers with high glass transition temperatures (Tgs) and good thermal stability. researchgate.net While this compound is not a simple styrene (B11656), its derivatives can be designed to undergo polymerization, leading to materials with enhanced thermal properties. For example, after a cross-coupling reaction to replace the bromine atom, the resulting styrene-type monomer can be polymerized.

Below is a table summarizing potential polymer structures derived from this compound and their expected properties.

Polymer StructurePotential Synthetic RouteExpected Properties
Poly(4-(trifluoromethyl)phenylene vinylene) derivativeHeck CouplingEnhanced thermal stability, good solubility in organic solvents, potential for electroluminescence.
Alternating copolymer with an electron-donating unitSuzuki CouplingTunable bandgap, potential for use in organic photovoltaics and field-effect transistors.
Polystyrene derivative with trifluoromethylphenyl side chainsPost-coupling modification followed by radical polymerizationHigh glass transition temperature, improved chemical resistance, low surface energy.

Building Blocks for Optoelectronic Materials

The electronic properties of this compound make it a compelling building block for optoelectronic materials. psu.eduresearchgate.net The trifluoromethyl group is a strong electron-withdrawing group, which can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic materials. nih.gov This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In OLEDs, materials with low HOMO levels are often used as hole-transporting or electron-blocking layers to improve device efficiency and stability. By incorporating this compound into conjugated polymers or small molecules, it is possible to tailor their electronic energy levels for optimal device performance.

For OPVs, the ability to tune the HOMO and LUMO levels of the donor and acceptor materials is crucial for achieving high power conversion efficiencies. The use of monomers like this compound allows for the synthesis of new donor or acceptor materials with deep HOMO levels, which can lead to higher open-circuit voltages in solar cells.

Furthermore, the introduction of fluorine atoms into conjugated polymers has been shown to enhance the planarity of the polymer backbone, which can lead to improved charge carrier mobility. nih.gov This effect, combined with the electron-withdrawing nature of the trifluoromethyl group, makes this compound a promising component for high-performance organic semiconductors. The influence of molecular conformation and microstructure on the optoelectronic properties of conjugated polymers is a critical area of research. researchgate.net

Methodological Advances in Organic Chemistry

Beyond its applications in materials science, this compound is a valuable substrate for the development of new synthetic methodologies and the design of novel catalysts and ligands.

Development of New Reaction Methodologies

The presence of a vinyl bromide group makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, and Sonogashira reactions. organic-chemistry.orgorganic-chemistry.orglibretexts.org These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgyoutube.com

The reactivity of the vinyl bromide is influenced by the electron-withdrawing trifluoromethyl group on the phenyl ring. This electronic effect can modulate the rate and selectivity of cross-coupling reactions, providing a platform for studying reaction mechanisms and developing more efficient catalytic systems. For example, the Suzuki-Miyaura coupling of vinyl bromides with organoboron compounds is a powerful method for creating substituted alkenes with high stereoselectivity. nih.govnih.gov

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, can be used with this compound to synthesize conjugated enynes. nrochemistry.comsynarchive.comorganic-chemistry.org These products are valuable intermediates in the synthesis of more complex molecules and conjugated materials. The reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org

The table below outlines the application of various cross-coupling reactions with this compound and their potential products.

Reaction NameCoupling PartnerCatalyst SystemPotential Product Class
Heck ReactionAlkenePalladium(0) catalyst, baseSubstituted dienes and stilbenes
Suzuki ReactionOrganoboron compoundPalladium(0) catalyst, baseAryl- or vinyl-substituted styrenes
Sonogashira ReactionTerminal alkynePalladium(0) catalyst, Copper(I) cocatalyst, baseConjugated enynes

Catalyst Development and Ligand Design involving the Compound

The unique electronic and steric properties of this compound can be exploited in the development of new catalysts and ligands. The trifluoromethyl group can influence the coordination of the molecule to a metal center, which is a key aspect of ligand design.

For instance, the synthesis of novel phosphine (B1218219) ligands bearing the 4-(trifluoromethyl)phenylvinyl moiety could lead to catalysts with improved activity and selectivity in cross-coupling reactions. The electronic nature of the trifluoromethyl group can affect the electron density on the phosphorus atom, thereby tuning the catalytic properties of the corresponding metal complex. The design of new hybrid bidentate ligands is an active area of research. nih.gov

Furthermore, this compound can be used as a substrate to screen the efficiency of newly developed catalysts. By comparing the yields and reaction times for the coupling of this compound with various partners using different catalysts, researchers can gain insights into the performance of these catalysts. The development of catalysts for enantioselective reactions is also a significant area of interest. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene, and how can reaction conditions be optimized to favor the E isomer?

  • Methodological Answer : The synthesis typically involves coupling reactions, such as a Heck reaction between 4-(trifluoromethyl)benzene derivatives and brominated alkenes. To favor the E isomer, reaction parameters like temperature (lower temperatures reduce isomerization), choice of palladium catalyst (e.g., Pd(OAc)₂ with bulky ligands), and base (e.g., triethylamine) are critical. Solvent polarity (e.g., DMF vs. THF) also influences stereoselectivity. Characterization via 1^1H NMR can confirm the E configuration by observing coupling constants (Jtrans1216 HzJ_{trans} \approx 12–16\ \text{Hz}) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and confirming the stereochemistry of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies the trifluoromethyl group (δ60 ppm\delta \approx -60\ \text{ppm}), while 1^1H NMR confirms the vinyl proton coupling (JtransJ_{trans}) for the E isomer.
  • X-ray crystallography : Provides unambiguous stereochemical assignment of the bromovinyl group.
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} splitting).
  • IR spectroscopy : Detects C-Br stretching (550600 cm1\sim 550–600\ \text{cm}^{-1}) and C=C vibrations (1600 cm1\sim 1600\ \text{cm}^{-1}) .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The bromovinyl group participates in Suzuki-Miyaura couplings (with aryl boronic acids) and Sonogashira reactions (with terminal alkynes). The trifluoromethyl group is electron-withdrawing, enhancing the electrophilicity of the benzene ring. Reaction optimization requires inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄. Competing side reactions (e.g., dehalogenation) can be minimized using mild bases (K₂CO₃) .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the reactivity and stability of this compound in different chemical environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states for cross-coupling reactions, predicting activation barriers and regioselectivity. For example, the electron-deficient benzene ring (due to -CF₃) directs nucleophilic attacks to the meta position. Solvent effects (PCM models) and frontier molecular orbital (FMO) analysis explain charge distribution and reactivity hotspots. These insights guide experimental design, such as selecting optimal catalysts .

Q. What strategies can be employed to resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., 1-Bromo-4-(trifluoromethyl)benzene ).
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled analogs to assign ambiguous peaks.
  • Advanced techniques : 2D NMR (COSY, NOESY) clarifies proton-proton correlations, while dynamic NMR experiments detect conformational exchange.
  • Reproducibility checks : Repeat synthesis under controlled conditions to identify batch-specific impurities .

Q. What are the challenges in utilizing this compound as a building block for synthesizing fluorinated liquid crystals or pharmaceutical intermediates?

  • Methodological Answer :

  • Thermal stability : The trifluoromethyl group enhances thermal resistance but may complicate purification (e.g., sublimation).
  • Regioselectivity : Competing reactions at the bromovinyl and trifluoromethyl sites require protective group strategies (e.g., silyl ethers for -CF₃).
  • Biological compatibility : Fluorinated compounds often exhibit unpredictable pharmacokinetics; in vitro assays (e.g., microsomal stability tests) are essential before in vivo studies .

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1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene
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Reactant of Route 2
1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.